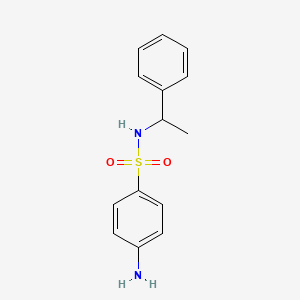

4-amino-N-(1-phenylethyl)benzenesulfonamide

描述

4-Amino-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-aminobenzenesulfonamide backbone with a 1-phenylethyl substituent on the sulfonamide nitrogen. The 1-phenylethyl group introduces steric bulk and aromaticity, distinguishing it from other sulfonamides that typically feature heterocyclic or alkyl substituents. Sulfonamides are renowned for their antimicrobial, anticonvulsant, and enzyme-inhibitory properties, often attributed to their ability to mimic para-aminobenzoic acid (PABA) and disrupt folate synthesis in pathogens .

属性

IUPAC Name |

4-amino-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMQQMDSZAKUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

化学反应分析

Types of Reactions

4-amino-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

科学研究应用

Pharmaceutical Research Applications

-

Anticancer Activity :

- Research indicates that derivatives of 4-amino-N-(1-phenylethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, compounds structurally related to this sulfonamide have shown enzyme inhibition against carbonic anhydrase IX, with IC50 values ranging from 10.93 to 25.06 nM, indicating potential for selective anticancer therapies .

- A study demonstrated that one of its derivatives induced apoptosis in breast cancer cell lines (MDA-MB-231), showing a remarkable increase in apoptotic cells compared to controls .

- Antimicrobial Properties :

- Enzyme Inhibition :

Chemical Synthesis Applications

This compound serves as a versatile starting material in chemical synthesis. It can be utilized to create various derivatives through substitution reactions:

- Synthesis Pathways : The compound can be synthesized from 2-phenylethylamine and benzenesulfonyl chloride, leading to a range of N-substituted sulfonamides with diverse biological activities .

Synthesis Overview Table

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Phenylethylamine + Benzenesulfonyl Chloride | Aqueous alkaline medium | N-(2-Phenylethyl)benzenesulfonamide |

| 2 | N-(2-Phenylethyl)benzenesulfonamide + Alkyl/Acyl Halides | Sodium Hydride | N-Substituted Sulfonamides |

Biological Studies and Case Studies

Numerous studies have explored the biological implications of this compound:

- Antitumor Effects :

- Neuroprotective Properties :

- Antibacterial Efficacy :

作用机制

The mechanism of action of 4-amino-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

相似化合物的比较

Structural Differences

The primary structural variation among sulfonamides lies in the N-substituent. Below is a comparative analysis:

Key Observations :

- Aromatic vs.

- Alkyl vs. Aromatic Chains: N-Ethyl-S and similar alkyl derivatives exhibit higher solubility in aqueous media due to reduced steric hindrance and polar amino groups .

Physicochemical Properties

Theoretical and experimental studies highlight substituent-dependent trends:

| Property | This compound | Sulfathiazole (ST) | N-Ethyl-S |

|---|---|---|---|

| logP | High (~2.8) | Moderate (~1.5) | Low (~0.9) |

| Aqueous Solubility | Low | Moderate | High |

| Dipole Moment | ~5.2 Debye | ~4.8 Debye | ~3.5 Debye |

Key Findings :

- The 1-phenylethyl group increases logP by ~1.3 units compared to ST, favoring membrane permeability but reducing solubility .

- Alkyl-substituted derivatives (e.g., N-Ethyl-S) display lower dipole moments due to reduced electron-withdrawing effects .

Antimicrobial Activity

- Sulfathiazole (ST) : Broad-spectrum antibacterial activity via dihydropteroate synthase (DHPS) inhibition .

- This compound: Limited direct antimicrobial data, but structural analogs (e.g., 4-methyl-N-(1-phenylethyl)benzenesulfonamide) show moderate activity against Gram-positive bacteria .

- N-Ethyl-S : Enhanced metal complexation (e.g., Ru(III)) improves antimicrobial and anticancer properties .

Anticonvulsant Potential

- 4-Amino-N-(1-phenylethyl)benzamide (benzamide analog) exhibits anticonvulsant activity in rodent models, suggesting the sulfonamide variant may share similar CNS-targeted effects .

Enzyme Inhibition

生物活性

4-amino-N-(1-phenylethyl)benzenesulfonamide, also known by its CAS number 79867-70-2, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and potential therapeutic applications.

The compound has the molecular formula C14H16N2O2S and a molecular weight of 276.36 g/mol. Its structure features a sulfonamide group, which is significant for its biological interactions. The unique structural characteristics of this compound contribute to its distinct chemical and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. This interaction can modulate various biochemical pathways, influencing cellular functions such as:

- Protein Binding : The compound has been shown to bind effectively to certain proteins, which may alter their activity and function.

- Anticonvulsant Activity : Research indicates that structural modifications can significantly affect the anticonvulsant potency of related compounds. For instance, analogs with alterations in the amine group exhibited varying degrees of effectiveness against induced convulsions .

Anticonvulsant Effects

A study focused on the structure-activity relationship of analogs related to this compound found that modifications could lead to a loss or gain in anticonvulsant activity. Specifically, acylation and alkylation of the amino group resulted in a significant reduction in activity, whereas certain structural changes could enhance potency but also increase toxicity .

Cardiovascular Effects

Research involving isolated rat heart models demonstrated that benzenesulfonamide derivatives, including this compound, influence perfusion pressure and coronary resistance. These studies suggest that the compound may affect cardiovascular functions through mechanisms involving calcium channel interactions .

Table 1: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Anticonvulsant Activity | Structural modifications impact potency and toxicity . |

| Cardiovascular Effects | Decreased perfusion pressure observed in isolated rat heart studies . |

Case Study: Anticonvulsant Activity

In a detailed investigation into related compounds, it was found that inserting a methylene group between the amino group and the aromatic ring slightly increased anticonvulsant potency but significantly raised toxicity levels. This underscores the delicate balance between efficacy and safety in drug design .

Potential Therapeutic Applications

The biological activities exhibited by this compound suggest several potential therapeutic applications:

- Neurological Disorders : Given its anticonvulsant properties, this compound may be explored for therapeutic use in epilepsy or other seizure-related disorders.

- Cardiovascular Health : Its effects on perfusion pressure indicate potential applications in treating cardiovascular diseases or conditions related to blood flow regulation.

常见问题

Basic Research Question

- ¹H-NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while the N-(1-phenylethyl) group shows characteristic doublets for the benzylic CH₂ (δ 4.2–4.5 ppm) and splitting patterns for the chiral center .

- IR : Sulfonamide S=O stretches are observed at 1150–1350 cm⁻¹, and NH stretches appear as broad peaks near 3300 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 320 for C₁₄H₁₅N₂O₂S) confirm molecular weight, while fragmentation patterns validate substituent positions .

What methodologies are employed to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of sulfonamide derivatives?

Advanced Research Question

Contradictions arise due to structural variations (e.g., substituent electronegativity) and assay conditions. To address this:

- QSAR Studies : Correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity trends. For example, electron-withdrawing groups on the benzene ring enhance antimicrobial activity but reduce anticancer potency due to altered membrane permeability .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, cell lines) to isolate structural effects from experimental variability .

How can computational tools (e.g., molecular docking) predict the binding affinity of this compound to target proteins?

Advanced Research Question

- Protein Preparation : Retrieve target structures (e.g., carbonic anhydrase IX) from the PDB database and optimize hydrogen bonding networks .

- Docking Workflow : Use AutoDock Vina to simulate ligand-receptor interactions. Key residues (e.g., Zn²⁺ in carbonic anhydrase) coordinate with the sulfonamide group, while the phenylethyl moiety occupies hydrophobic pockets .

- Validation : Compare docking scores (ΔG values) with experimental inhibition constants (Kᵢ) to refine force field parameters .

What strategies mitigate side reactions (e.g., sulfonamide hydrolysis) during the synthesis of this compound?

Advanced Research Question

- Protecting Groups : Temporarily protect the amino group with acetyl chloride to prevent nucleophilic attack during coupling .

- Acidic Conditions : Perform reactions under anhydrous conditions (e.g., dried solvents, inert atmosphere) to minimize hydrolysis of the sulfonamide moiety .

- Kinetic Monitoring : Use TLC or in-situ IR to detect intermediates and adjust reaction times .

How do reaction mechanisms differ for N-alkylation vs. N-acylation of 4-aminobenzenesulfonamide derivatives?

Advanced Research Question

- N-Alkylation : Proceeds via an SN1-like mechanism with benzyl bromide, forming a stable benzylic carbocation that reacts with the sulfonamide nucleophile .

- N-Acylation : Follows a nucleophilic acyl substitution mechanism, where pyridine deprotonates the sulfonamide NH, enabling attack on the acyl chloride electrophile .

- Steric Effects : Bulky substituents on the phenylethyl group favor alkylation over acylation due to reduced accessibility of the NH group .

How can AI-driven tools optimize the synthesis and biological screening of this compound analogs?

Advanced Research Question

- Retrosynthetic Planning : Platforms like Chematica propose routes with minimal steps and high atom economy .

- Process Simulation : COMSOL Multiphysics models heat/mass transfer in reactors to scale up synthesis while avoiding exothermic side reactions .

- High-Throughput Screening : Machine learning algorithms prioritize analogs with predicted high binding affinity, reducing experimental workloads .

What analytical challenges arise in characterizing chiral this compound derivatives, and how are they resolved?

Advanced Research Question

- Chiral Purity : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers. Retention times correlate with the R/S configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations .

- X-ray Crystallography : Resolve ambiguous cases by determining crystal structures, though this requires high-purity single crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。